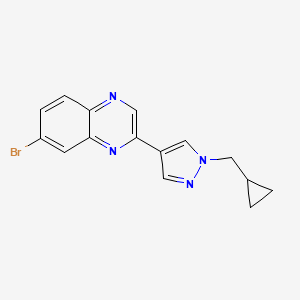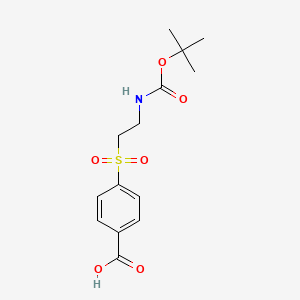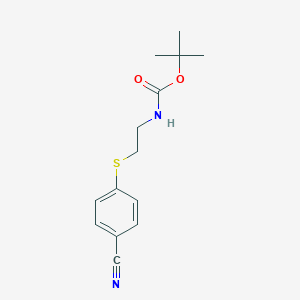
1-Methylcyclopentyl (4-nitrophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopentyl (4-nitrophenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a 1-methylcyclopentyl group and a 4-nitrophenyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentyl (4-nitrophenyl) carbonate can be synthesized through the reaction of 1-methylcyclopentanol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopentyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 1-methylcyclopentanol and 4-nitrophenol.
Common Reagents and Conditions:
Hydrolysis: Water and a base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or hydrogen with a catalyst (e.g., palladium on carbon).
Major Products Formed:
Hydrolysis: 1-Methylcyclopentanol and 4-nitrophenol.
Reduction: 1-Methylcyclopentyl (4-aminophenyl) carbonate.
Scientific Research Applications
1-Methylcyclopentyl (4-nitrophenyl) carbonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methylcyclopentyl (4-nitrophenyl) carbonate involves the reactivity of the carbonate and nitrophenyl groups. The carbonate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The nitrophenyl group can participate in reduction reactions, where it is converted to an aminophenyl group .
Comparison with Similar Compounds
4-Nitrophenyl Carbonate: Similar in structure but lacks the 1-methylcyclopentyl group.
Bis(pentafluorophenyl) Carbonate: Another activated carbonate with different electron-withdrawing groups.
Uniqueness: 1-Methylcyclopentyl (4-nitrophenyl) carbonate is unique due to the presence of both the 1-methylcyclopentyl and 4-nitrophenyl groups, which confer specific reactivity and properties that are not observed in other similar compounds .
Properties
IUPAC Name |
(1-methylcyclopentyl) (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(8-2-3-9-13)19-12(15)18-11-6-4-10(5-7-11)14(16)17/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQYFQEUQMBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














